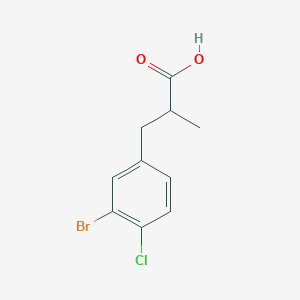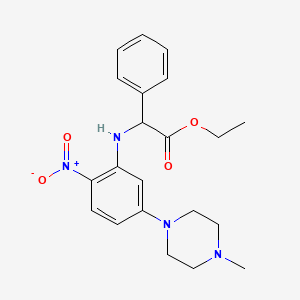
Ethyl 2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate is a complex organic compound that features a piperazine ring, a nitrophenyl group, and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methylpiperazine with 2-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Ethyl2-((5-(4-methylpiperazin-1-yl)-2-aminophenyl)amino)-2-phenylacetate
Substitution: Various substituted piperazine derivatives
Hydrolysis: Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetic acid.
科学研究应用
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may undergo reduction to form an active amine, which can further interact with biological targets. The compound’s overall effect is mediated through its binding to these targets and subsequent modulation of cellular pathways .
相似化合物的比较
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethylamine: This compound shares the piperazine ring but lacks the nitrophenyl and ethyl ester groups, making it less complex and potentially less active in certain biological assays.
4-Methyl-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine: This compound has a similar piperazine moiety but differs in its core structure, which may result in different pharmacological properties.
The uniqueness of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
属性
分子式 |
C21H26N4O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
ethyl 2-[5-(4-methylpiperazin-1-yl)-2-nitroanilino]-2-phenylacetate |
InChI |
InChI=1S/C21H26N4O4/c1-3-29-21(26)20(16-7-5-4-6-8-16)22-18-15-17(9-10-19(18)25(27)28)24-13-11-23(2)12-14-24/h4-10,15,20,22H,3,11-14H2,1-2H3 |
InChI 键 |
DQBWEOBLAISLRS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


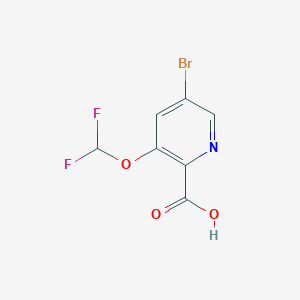
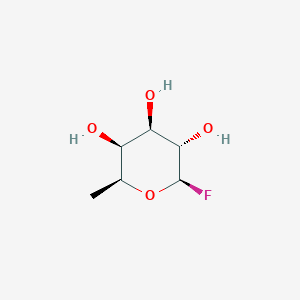
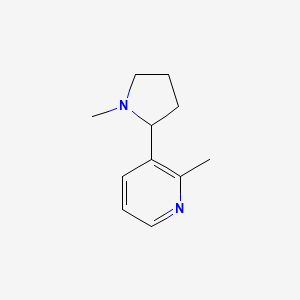


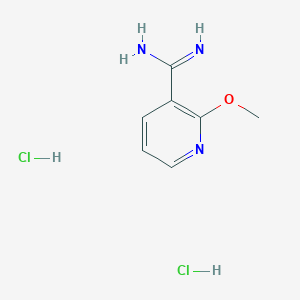

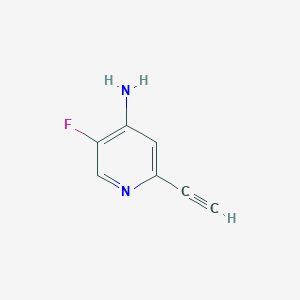

![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)

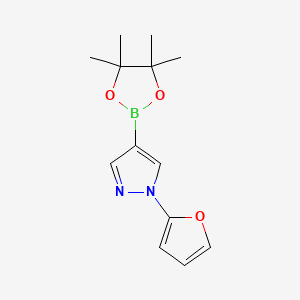
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
